2-(4-tert-Butylbenzoyl)thiazole 2-(4-tert-Butylbenzoyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316619
InChI: InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2
Molecular Formula: C14H15NOS
Molecular Weight: 245.34 g/mol

2-(4-tert-Butylbenzoyl)thiazole

CAS No.:

Cat. No.: VC13316619

Molecular Formula: C14H15NOS

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-Butylbenzoyl)thiazole -

Specification

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
IUPAC Name (4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone
Standard InChI InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
Standard InChI Key XYZUHENVSWZFRZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2

Introduction

Chemical Identity and Molecular Structure

Core Structural Features

2-(4-tert-Butylbenzoyl)thiazole contains a thiazole ring (C₃H₃NS) fused to a benzoyl group substituted at the para position with a tert-butyl moiety. The thiazole’s 1,3-azole framework provides π-conjugation, while the tert-butyl group introduces steric bulk and hydrophobicity. X-ray crystallography of analogous compounds reveals planar thiazole rings with dihedral angles of 15–25° relative to benzoyl planes, suggesting moderate conjugation.

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₁₄H₁₅NOS
Molecular weight245.34 g/mol
IUPAC name(4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2
Topological polar surface area61.3 Ų

The tert-butyl group increases the compound’s logP value to 3.8, predicting favorable membrane permeability compared to unsubstituted benzoylthiazoles (logP 2.1–2.9) . Quantum mechanical calculations indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability suitable for charge-transfer applications.

Synthesis and Preparation

Conventional Acylation Routes

The primary synthesis involves reacting 2-aminothiazole with 4-tert-butylbenzoyl chloride in dichloromethane, using triethylamine as a base (yield 68–72%). Recent optimizations employ microwave irradiation (100°C, 15 min) to improve yields to 85% while reducing epimerization .

Catalyst-Free Multicomponent Synthesis

A breakthrough methodology enables one-pot synthesis from:

  • Aromatic amines (e.g., 4-tert-butylaniline)

  • Aliphatic amines (e.g., ethylenediamine)

  • Elemental sulfur

Under nitrogen at 140°C in DMSO, this method achieves double C–S and single C–N bond formation via oxidative cyclization. DMSO acts as both solvent and oxidant, eliminating the need for metal catalysts (yield 78%, purity >95%) .

Table 2: Comparative synthesis methods

MethodYield (%)Purity (%)Reaction Time
Conventional acylation72986 h
Microwave-assisted 859915 min
Multicomponent 789522 h

Recent Advances and Research Directions

Structure-Activity Relationship (SAR) Insights

  • Position 4 substitution: Electron-withdrawing groups (NO₂, CF₃) enhance tubulin binding affinity 2.3-fold vs. electron-donating groups (OCH₃)

  • Thiazole modification: Replacing sulfur with selenium decreases cytotoxicity (IC₅₀ 24.1 μM) but improves antioxidant capacity (EC₅₀ 0.8 μM)

Computational Modeling Advances

Machine learning models trained on 1,200 thiazole derivatives predict with 89% accuracy that 2-(4-tert-butylbenzoyl)thiazole derivatives will exhibit >50% blood-brain barrier penetration, enabling CNS drug development .

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